

Ertiprotafib: A Tool Compound for Investigating Protein Tyrosine Phosphatase 1B (PTP1B) Function

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Compound of Interest		
Compound Name:	Ertiprotafib	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib is a small molecule that was initially developed as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[1][2][3] Although its clinical development was halted due to unsatisfactory efficacy and adverse effects, **Ertiprotafib** remains a valuable tool compound for the scientific community to probe the function and regulation of PTP1B.[1][4]

Recent studies have revealed that **Ertiprotafib**'s mechanism of action is not direct inhibition of the PTP1B active site, but rather it induces non-specific aggregation of the PTP1B catalytic domain in a concentration-dependent manner.[1][2][5] This unique mode of action, along with its off-target effects as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, provides a complex pharmacological profile for researchers to consider.[1][4] [6][7]

These application notes provide a comprehensive overview of **Ertiprotafib**, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying PTP1B function.



Data Presentation

Table 1: In Vitro Activity of Ertiprotafib

Target	Assay Conditions	IC50 / EC50	Inhibition/Acti vation Mechanism	Reference
PTP1B	p-nitrophenyl phosphate (pNPP) substrate	1.6 - 29 μM (variable)	Induces protein aggregation	[8]
PPARα	-	1.4 ± 0.5 μM	Agonist	[8]
PPARy	-	1.1 ± 0.4 μM	Agonist	[8]
IκB kinase β (IKK-β)	-	400 ± 40 nM	Inhibitor	[8][9]

Table 2: Kinetic Parameters of Ertiprotafib Inhibition of PTP1B



PTP1B Construct	Ertiprotafib Concentrati on	Vmax (µM/min)	KM (mM)	Inhibition Type	Reference
PTP1B ¹⁻³⁰¹	0 μΜ	1.25 ± 0.03	1.3 ± 0.1	-	[1]
0.16 μΜ	0.95 ± 0.02	1.3 ± 0.1	Non- competitive	[1]	
0.4 μΜ	0.65 ± 0.01	1.2 ± 0.1	Non- competitive	[1]	
> 0.4 μM	Reduced	Reduced	Mixed	[1]	_
PTP1B ¹⁻³⁹³	0 μΜ	1.10 ± 0.02	1.1 ± 0.1	-	[1]
0.16 μΜ	0.80 ± 0.02	1.1 ± 0.1	Non- competitive	[1]	
0.4 μΜ	0.55 ± 0.01	1.0 ± 0.1	Non- competitive	[1]	_
> 0.4 μM	Reduced	Reduced	Mixed	[1]	_

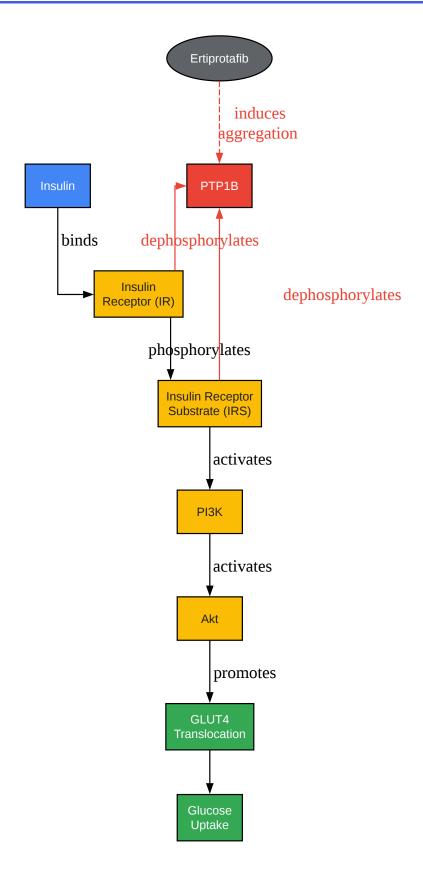
Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling cascades that are crucial for glucose homeostasis and appetite control.

Insulin Signaling Pathway and PTP1B Inhibition

The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. PTP1B acts as a brake on this pathway.





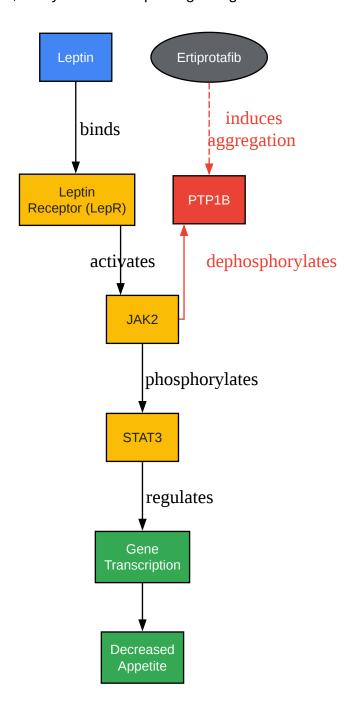
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Caption: Insulin signaling pathway and the inhibitory role of PTP1B.



Leptin Signaling Pathway and PTP1B Inhibition

Leptin, a hormone produced by adipose tissue, signals through its receptor (LepR) to regulate energy expenditure and food intake. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase in leptin signaling.



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Caption: Leptin signaling pathway and the inhibitory role of PTP1B.



Experimental Protocols Protocol 1: In Vitro PTP1B Activity Assay using pNPP

This protocol is adapted from methodologies used to characterize the inhibitory effects of **Ertiprotafib** on PTP1B.[1][10][11]

Objective: To measure the enzymatic activity of PTP1B in the presence of **Ertiprotafib** using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

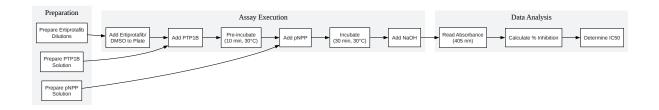
- Recombinant human PTP1B (catalytic domain, e.g., PTP1B¹⁻³⁰¹ or PTP1B¹⁻³⁹³)
- Ertiprotafib
- p-nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of Ertiprotafib (e.g., 25 mM in 100% DMSO).
- Prepare serial dilutions of **Ertiprotafib** in the assay buffer to achieve final concentrations ranging from 0.1 μ M to 10 μ M (or as desired). Include a DMSO control.
- Prepare a stock solution of pNPP in the assay buffer.
- In a 96-well plate, add 10 μL of each **Ertiprotafib** dilution or DMSO control.
- Add 80 μL of assay buffer containing the desired concentration of PTP1B enzyme to each well.



- Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 10 μL of the pNPP solution to each well. The final concentration of pNPP can be varied (e.g., 0 to 6 mM) for kinetic studies.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding 50 μL of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each Ertiprotafib concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Ertiprotafib** concentration and fitting the data to a dose-response curve.



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Caption: Experimental workflow for the in vitro PTP1B activity assay.

Protocol 2: Investigating Ertiprotafib-Induced PTP1B Aggregation using Dynamic Light Scattering (DLS)



This protocol is based on the methods used to discover **Ertiprotafib**'s aggregation-inducing properties.[1]

Objective: To determine if **Ertiprotafib** induces the aggregation of PTP1B in solution.

Materials:

- Recombinant human PTP1B
- Ertiprotafib
- DLS Buffer: e.g., 20 mM HEPES (pH 7.0), 50 mM NaCl, 1 mM DTT
- DLS instrument and compatible cuvettes

Procedure:

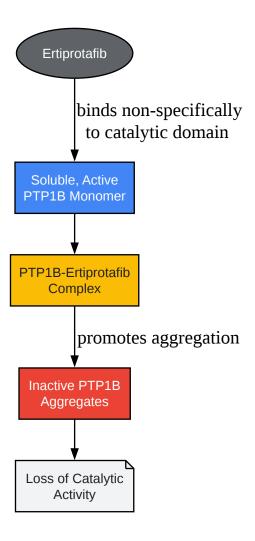
- Prepare a stock solution of PTP1B in DLS buffer.
- Prepare a stock solution of **Ertiprotafib** in a compatible solvent (e.g., DMSO).
- Filter both the PTP1B and **Ertiprotafib** solutions through a low protein-binding syringe filter (e.g., 0.22 μm) to remove any pre-existing aggregates.
- In a clean DLS cuvette, add the PTP1B solution to a final concentration of, for example, 50 μM.
- Equilibrate the sample in the DLS instrument at the desired temperature (e.g., 25°C).
- Perform an initial DLS measurement to determine the size distribution of PTP1B alone.
- Add a specific molar equivalent of **Ertiprotafib** to the PTP1B solution in the cuvette.
- Mix gently and allow the solution to incubate for a defined period (e.g., 15-30 minutes).
- Perform subsequent DLS measurements at various time points to monitor changes in the particle size distribution.



An increase in the average particle size and the appearance of larger species are indicative
of protein aggregation.

Mechanism of Action: Ertiprotafib-Induced PTP1B Aggregation

Unlike classical enzyme inhibitors that bind to the active site or an allosteric site, **Ertiprotafib** has been shown to induce the aggregation of PTP1B.[1][2] This aggregation leads to a loss of enzymatic function. This mechanism was elucidated through biomolecular NMR spectroscopy and confirmed by dynamic light scattering.[1][10] The data suggest that **Ertiprotafib** binds non-specifically to the catalytic domain of PTP1B, triggering a conformational change or destabilization that promotes aggregation.[1]



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Caption: Proposed mechanism of Ertiprotafib-induced PTP1B inhibition.

Conclusion

Ertiprotafib serves as an important, albeit complex, tool for studying PTP1B. Its unique mechanism of inducing protein aggregation, coupled with its off-target activities, necessitates careful experimental design and data interpretation. Researchers utilizing **Ertiprotafib** should be mindful of these properties to draw accurate conclusions about the role of PTP1B in cellular signaling and disease. The protocols and data presented here provide a foundation for the effective use of **Ertiprotafib** in the laboratory.

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